3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a tetrahydrofuran ring attached to a pyrazole ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a base.
Attachment of the Pyrazole Ring: The tetrahydrofuran ring is then reacted with a pyrazole derivative under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids and transition metals may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((tetrahydrofuran-2-yl)oxy)-1H-pyrazole-4-carboxylic acid
- 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-5-carboxylic acid
Uniqueness
3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrofuran ring provides stability and enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(oxolan-3-yloxy)-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-8(12)6-3-9-10-7(6)14-5-1-2-13-4-5/h3,5H,1-2,4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEBCWQEEKSECG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.